molecular formula C11H13ClFN B1478359 3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2098096-63-8

3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine

Cat. No. B1478359
CAS RN: 2098096-63-8
M. Wt: 213.68 g/mol
InChI Key: DXFQWMUSDFDBNU-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are part of a broader class of compounds known as azoles, which contain a nitrogen atom within a heterocyclic ring .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely contains a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a fluoromethyl group (-CH2F), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .


Chemical Reactions Analysis

Pyrrolidines, due to the presence of a nitrogen in the ring, can participate in a variety of chemical reactions, including but not limited to: substitutions, additions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups and structure. For instance, the presence of the fluoromethyl and chlorophenyl groups in this compound could influence its polarity, solubility, boiling/melting points, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structural motifs to "3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine" often focuses on their crystallographic properties. For instance, studies on compounds like 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione reveal complex molecular conformations, including twisted chair and envelope structures, highlighting the importance of such analyses in understanding molecular geometry and stability (Sundar et al., 2011).

Organic Synthesis and Chemical Sensing

Compounds structurally related to "3-(3-Chlorophenyl)-4-(fluoromethyl)pyrrolidine" serve as key intermediates in organic synthesis and the development of chemical sensors. For example, pyrrolidine constrained bipyridyl-dansyl conjugates synthesized through click chemistry function as selective ratiometric and colorimetric chemosensors for Al(3+), showcasing the application of pyrrolidine derivatives in detecting specific metal ions (Maity & Govindaraju, 2010).

Analytical and Biochemical Applications

Research on compounds with the pyrrolidine moiety often extends to their interactions with biological molecules. A study investigating the interaction between a pyrrolidine derivative and bovine serum albumin (BSA) through fluorescence spectroscopy provides valuable insights into the binding mechanisms and the influence of such compounds on protein conformation, emphasizing their potential in biochemical research (Gong-wu, 2011).

Medicinal Chemistry

Synthesis and evaluation of novel quinazolinone derivatives with a pyrrolidine moiety for their potential anti-inflammatory and analgesic activities underscore the relevance of these compounds in the development of new therapeutic agents (Farag et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific context or target, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for this compound would depend on its potential applications. Pyrrolidine derivatives are found in many biologically active compounds and pharmaceuticals, so it’s possible that this compound could have interesting biological activities worth exploring .

properties

IUPAC Name

3-(3-chlorophenyl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN/c12-10-3-1-2-8(4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFQWMUSDFDBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC(=CC=C2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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